molecular formula C15H22N4O2 B7077618 4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide

4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide

Cat. No.: B7077618
M. Wt: 290.36 g/mol
InChI Key: HUBCSMMXQIGQMO-UHFFFAOYSA-N
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Description

4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide is a synthetic organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a piperazine ring substituted with a methoxypyridine moiety and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a suitable dihaloalkane under basic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction using 4-methoxypyridine and an appropriate leaving group.

    Formation of the Carboxamide Group: The carboxamide group can be formed by reacting the piperazine derivative with an isocyanate or a carboxylic acid derivative under suitable conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxylated derivatives.

    Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Hydroxylated derivatives of the methoxypyridine moiety.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting neurological and psychiatric disorders.

    Biological Research: The compound is used in studies investigating its interactions with various biological targets, including receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-(4-methoxypyridin-2-yl)piperazine-1-carboxamide: Lacks the N-(2-methylprop-2-enyl) group.

    N-(2-methylprop-2-enyl)piperazine-1-carboxamide: Lacks the 4-(4-methoxypyridin-2-yl) group.

    4-(4-hydroxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide is unique due to the presence of both the methoxypyridine moiety and the N-(2-methylprop-2-enyl) group, which may confer distinct pharmacological properties and reactivity compared to its analogs.

Properties

IUPAC Name

4-(4-methoxypyridin-2-yl)-N-(2-methylprop-2-enyl)piperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O2/c1-12(2)11-17-15(20)19-8-6-18(7-9-19)14-10-13(21-3)4-5-16-14/h4-5,10H,1,6-9,11H2,2-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUBCSMMXQIGQMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CNC(=O)N1CCN(CC1)C2=NC=CC(=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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